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molecular formula C11H8N4S B8382815 5-Isoquinolin-6-yl-[1,3,4]thiadiazol-2-ylamine

5-Isoquinolin-6-yl-[1,3,4]thiadiazol-2-ylamine

Cat. No. B8382815
M. Wt: 228.28 g/mol
InChI Key: XFTGWBHRZDKODT-UHFFFAOYSA-N
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Patent
US07700636B2

Procedure details

Commercially available isoquinoline-6-carboxylic acid (15.4 g, 89 mmol) and thiosemicarbazide (12.2 g, 133 mmol) were mixed in 150 ml phosphorus oxychloride. The mixture was heated at 80° C. for 60 hours. After removing the excess phosphorus oxychloride via rotatory evaporation at a reduced pressure, the remaining residue was mixed with ice water and the pH increased to pH 12 with KOH. After filtration and washing with water, a yellow amorphous solid 1a was obtained as the crude product (17 g, y (yield)=85%). It was used directly for next step. A pure sample of the product was obtained by subjecting the crude product to a silica gel column chromatography with a gradient of 1-5% 2M NH3 methanol solution in dichloromethane as the eluent. 1H NMR (400 MHz, DMSO-d6): δ 7.73 (s, 2H), 8.02 (d, J=6 Hz, 1H), 8.27 (m, 2H), 8.38 (s, 1H), 8.66 (d, J=6 Hz, 1H), 9.45 (s, 1H). MS (API-ES) m/z (%): 229 (100%, M++1).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](O)=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[NH2:14][NH:15][C:16]([NH2:18])=[S:17]>P(Cl)(Cl)(Cl)=O>[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]3[S:17][C:16]([NH2:18])=[N:15][N:14]=3)=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
C1=NC=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
12.2 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
150 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the excess phosphorus oxychloride
CUSTOM
Type
CUSTOM
Details
via rotatory evaporation at a reduced pressure
ADDITION
Type
ADDITION
Details
the remaining residue was mixed with ice water
TEMPERATURE
Type
TEMPERATURE
Details
the pH increased to pH 12 with KOH
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with water

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=CC(=CC=C12)C1=NN=C(S1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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